3-Carene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

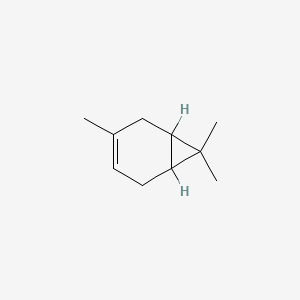

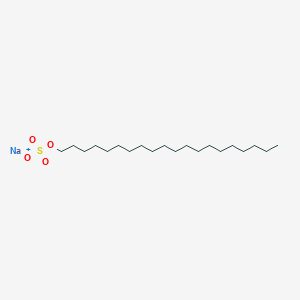

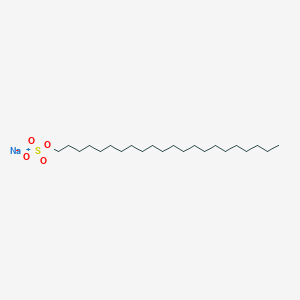

3-Carene, also known as 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene, is a bicyclic monoterpene consisting of fused cyclohexene and cyclopropane rings. It is a colorless liquid with a sweet and pungent odor, reminiscent of fir needles, musky earth, and damp woodlands . This compound is a significant constituent of turpentine, with concentrations as high as 42% depending on the source . It is chiral and occurs naturally both as the racemate and in enantio-enriched forms .

Preparation Methods

3-Carene can be synthesized through various methods, including the catalytic epoxidation of turpentine components. One such method involves the use of aqueous hydrogen peroxide in a catalytic system with manganese sulfate, salicylic acid, sodium bicarbonate, and acetonitrile as a polar solvent . This approach allows for the chemical separation of turpentine components, yielding valuable individual derivatives of monoterpenes without the need to isolate individual monoterpene reagents . Industrial production methods often involve the extraction of this compound from plant sources such as Pinus longifolia and Pinus roxburghii .

Chemical Reactions Analysis

3-Carene undergoes various chemical reactions, including oxidation, pyrolysis, and ozonolysis.

Common reagents used in these reactions include peracetic acid, hydrogen peroxide, and ozone. The major products formed from these reactions include 3,4-caranediol, caronaldehyde, and various hydrocarbons.

Scientific Research Applications

3-Carene has a wide range of scientific research applications across various fields:

Mechanism of Action

The antimicrobial mechanism of 3-Carene involves several pathways:

Membrane Damage: This compound causes damage to the cell membrane, leading to the leakage of cytoplasmic contents.

Metabolic Dysfunction: It disrupts metabolic processes by affecting enzymes such as succinate dehydrogenase, malate dehydrogenase, and pyruvate kinase.

DNA Interaction: This compound can bind to bacterial DNA, affecting its conformation and structure, ultimately interfering with cellular functions and causing cell death.

Comparison with Similar Compounds

3-Carene is often compared with other monoterpenes such as α-pinene, β-pinene, and limonene. These compounds share similar structures and properties but differ in their specific applications and reactivity:

α-Pinene: Used in the synthesis of pinocarveol and 3-pinanone.

β-Pinene: Commonly used in the production of fragrances and as a chemical intermediate.

Limonene: Known for its use in cleaning products and as a solvent in the food industry.

This compound’s unique combination of a cyclohexene and cyclopropane ring structure, along with its specific odor profile and reactivity, distinguishes it from these similar compounds.

Properties

CAS No. |

74806-04-5 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |

InChI Key |

BQOFWKZOCNGFEC-DTWKUNHWSA-N |

SMILES |

CC1=CCC2C(C1)C2(C)C |

Isomeric SMILES |

CC1=CC[C@H]2[C@@H](C1)C2(C)C |

Canonical SMILES |

CC1=CCC2C(C1)C2(C)C |

boiling_point |

338 °F at 760 mmHg (USCG, 1999) 169.00 to 174.00 °C. @ 705.00 mm Hg 175-178 °C |

density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float 0.860-0.868 0.86 |

melting_point |

< 25 °C |

physical_description |

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |

solubility |

Insoluble in water; soluble in benzene, pet ether Slightly soluble (in ethanol) |

vapor_pressure |

3.72 [mmHg] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

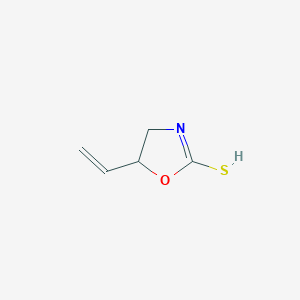

![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)